Technical Guide: Physicochemical Properties of 4-iodo-1,3-dihydro-2H-indol-2-one
Technical Guide: Physicochemical Properties of 4-iodo-1,3-dihydro-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole, is a halogenated derivative of the oxindole heterocyclic scaffold. The oxindole core is a prominent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of an iodine atom at the 4-position of the bicyclic ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-iodo-1,3-dihydro-2H-indol-2-one, along with generalized experimental protocols for its synthesis and characterization, and a hypothetical signaling pathway to illustrate its potential biological context.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-iodo-1,3-dihydro-2H-indol-2-one.
| Property | Value | Source |
| IUPAC Name | 4-iodo-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | 179536-52-8 | [1][2] |
| Molecular Formula | C₈H₆INO | [2] |
| Molecular Weight | 259.04 g/mol | [2] |
| Melting Point | 217 °C | [2] |
| Boiling Point | 377.2±42.0 °C (Predicted) | [2] |
| Density | 1.945±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Solid | - |
| Purity | 97% | - |
| Solubility | No data available | [3][4] |
Experimental Protocols
The following sections describe generalized experimental procedures for the synthesis and characterization of 4-iodo-1,3-dihydro-2H-indol-2-one, based on established methods for the synthesis of substituted oxindoles.
Synthesis
A common approach to the synthesis of substituted oxindoles involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides. This method offers high regioselectivity and functional group tolerance.
Reaction Scheme:
Procedure:
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Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide: To a solution of 2-iodoaniline in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-N-(2-iodophenyl)acetamide.
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Synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one: The crude 2-chloro-N-(2-iodophenyl)acetamide is dissolved in a suitable solvent (e.g., toluene or 1,4-dioxane). A palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., triethylamine or potassium carbonate) are added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by column chromatography on silica gel to afford 4-iodo-1,3-dihydro-2H-indol-2-one.
Characterization
The structure and purity of the synthesized 4-iodo-1,3-dihydro-2H-indol-2-one can be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the methylene protons of the lactam ring. The chemical shifts and coupling constants will be influenced by the presence of the iodine atom and the amide functionality.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the iodine showing a characteristic low-field shift), and the methylene carbon.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the lactam, and C-H stretching of the aromatic and methylene groups.
Potential Biological Activity and Signaling Pathway
While the specific biological targets of 4-iodo-1,3-dihydro-2H-indol-2-one have not been extensively reported, the oxindole scaffold is a known "privileged structure" in medicinal chemistry, with derivatives showing activity as enzyme inhibitors.[5] A plausible, albeit hypothetical, target for this compound is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a key regulator of immune responses. Its overexpression in many tumors contributes to an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.
The following diagram illustrates a hypothetical mechanism where 4-iodo-1,3-dihydro-2H-indol-2-one acts as an inhibitor of the IDO1 signaling pathway.
Pathway Description:
In the tumor microenvironment, the enzyme IDO1 is often upregulated. IDO1 catabolizes the essential amino acid tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its metabolites lead to the suppression of T cell proliferation and function. This creates an immunosuppressive environment that allows tumor cells to evade immune surveillance.
Hypothetical Role of 4-iodo-1,3-dihydro-2H-indol-2-one:
As a hypothetical inhibitor, 4-iodo-1,3-dihydro-2H-indol-2-one could bind to the active site or an allosteric site of the IDO1 enzyme, blocking its catalytic activity. By inhibiting IDO1, the compound would prevent the degradation of tryptophan, thereby restoring T cell function and promoting an anti-tumor immune response. It is important to note that this is a putative mechanism of action, and experimental validation is required to confirm the biological activity and specific molecular targets of this compound.
